molecular formula C18H16F2N2O3 B2970038 methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448135-42-9

methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2970038
M. Wt: 346.334
InChI Key: LHUXMJONFAKQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a carboxylate functional group attached to the isoquinoline ring, and a difluorobenzamido group attached at the 7th position of the ring. The presence of fluorine atoms and the benzamido group could potentially influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy . The presence of fluorine atoms would make it suitable for analysis using 19F NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylate and amide groups could potentially make it a participant in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylate group could potentially make it acidic, and the fluorine atoms could influence its polarity .

Scientific Research Applications

Synthesis and Pharmacological Applications

A study by Bu et al. (2001) highlights the synthesis of compounds structurally similar to methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. These compounds, including 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives, exhibited cytotoxic activity, particularly against colon 38 tumors in mice. This suggests potential applications in cancer treatment and pharmacological research (Bu et al., 2001).

Diagnostic Imaging and Tumor Proliferation Assessment

Dehdashti et al. (2013) explored the use of a similar compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), in PET imaging to evaluate tumor proliferation. This study highlights the potential of such compounds in diagnostic imaging and as markers for cellular proliferation in cancer research (Dehdashti et al., 2013).

Mass Spectrometry and Analytical Chemistry

Harvey (2000) studied derivatives of isoquinoline for their electrospray and collision-induced dissociation fragmentation spectra. This research is vital in understanding the analytical chemistry of isoquinoline derivatives, aiding in the development of analytical methods and mass spectrometry techniques (Harvey, 2000).

Organic Synthesis and Chemical Reactivity

Hiebl et al. (1999) described a general synthesis method for methyl isoquinoline-3-carboxylates, demonstrating the versatility of isoquinoline derivatives in organic synthesis. This contributes to the field of synthetic chemistry and the development of novel compounds (Hiebl et al., 1999).

Future Directions

The study of fluorinated isoquinoline derivatives is a potentially interesting area of research, given the biological activities exhibited by many isoquinoline compounds . Further studies could explore the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

methyl 7-[(3,4-difluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)21-17(23)12-3-5-15(19)16(20)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUXMJONFAKQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.